

# A Comprehensive Technical Review of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate*

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An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is a key bifunctional molecule widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a primary aminoethyl side chain, makes it an ideal scaffold for the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in the development of various pharmacologically active agents, including sigma-1 receptor ligands. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data.

## Physicochemical Properties

**Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	228.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	146093-46-1	<a href="#">[1]</a>
IUPAC Name	tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate	<a href="#">[1]</a>
SMILES	CC(C)(C)OC(=O)N1CCC(CC1)CCN	<a href="#">[1]</a>
Boiling Point	316.0±15.0 °C (Predicted)	<a href="#">[3]</a>
Flash Point	144.9±20.4 °C	<a href="#">[3]</a>
Density	1.010±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. This process includes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the nitrile to the primary amine.

## Experimental Protocol: Synthesis from tert-Butyl 4-oxopiperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate[\[4\]](#)

- Reagents:
  - tert-Butyl 4-oxopiperidine-1-carboxylate
  - Diethyl (cyanomethyl)phosphonate

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous diethyl ether
- Water
- Procedure:
  - To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether, a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous diethyl ether is added at 0 °C.
  - The resulting mixture is stirred for 15 minutes.
  - tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) is then added carefully in small portions.
  - The reaction mixture is allowed to warm to room temperature and stirred overnight.
  - After completion, the reaction is cooled to 0 °C and quenched with cold water.
  - The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

#### Step 2: Synthesis of **tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate**<sup>[4]</sup>

- Reagents:
  - tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate
  - Potassium hydroxide
  - Nickel/Aluminum alloy (Ni/Al alloy, 50:50)
  - Tetrahydrofuran (THF)
  - Water

- Dichloromethane
- Procedure:
  - A solution of potassium hydroxide (2.6 equivalents) in water is added to a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 equivalent) in THF.
  - Ni/Al alloy is then added in small portions over 4 hours, maintaining a moderate evolution of gas.
  - The reaction mixture is refluxed for 3 hours.
  - After cooling, the precipitate is filtered off and washed with THF.
  - The filtrate is concentrated in vacuo to remove THF.
  - The resulting aqueous solution is extracted with dichloromethane.
  - The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to afford **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate**.

## Spectroscopic and Analytical Data

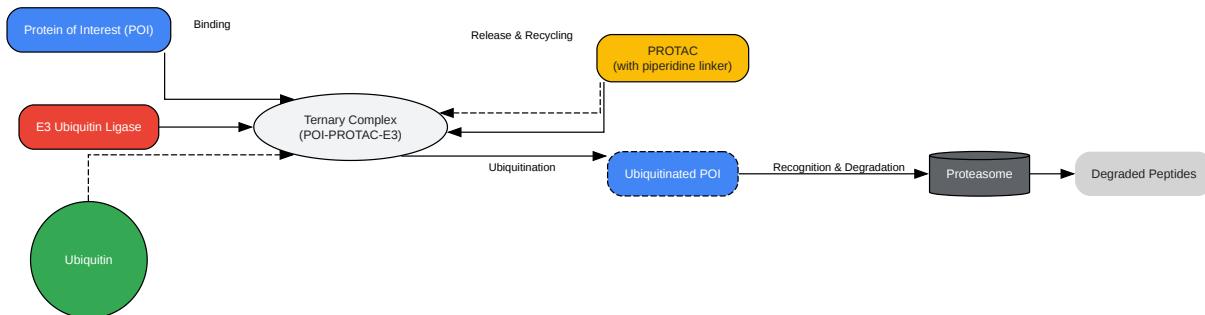
While a comprehensive set of publicly available spectra for **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is limited, the following table summarizes the expected and reported characterization data. Researchers should perform their own analytical characterization for verification.

Analysis	Expected/Reported Data
<sup>1</sup> H NMR	Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.6-4.1 ppm), and the ethylamine side chain protons (multiplets, ~1.4 ppm and ~2.7 ppm).
<sup>13</sup> C NMR	Expected signals for the tert-butyl group (~28 ppm and ~79 ppm), piperidine ring carbons (~30-50 ppm), and the ethylamine side chain carbons (~35 ppm and ~40 ppm).
Mass Spec (MS)	Expected [M+H] <sup>+</sup> at m/z 229.19.
Purity	Commercially available with purities of 95% or higher. <sup>[5]</sup>

## Applications in Drug Discovery and Development Linker in Proteolysis Targeting Chimeras (PROTACs)

**Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** and its derivatives are extensively used as linkers in the design and synthesis of PROTACs.<sup>[6][7]</sup> PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.<sup>[7][8][9]</sup> The piperidine scaffold provides a semi-rigid backbone for the linker, which is crucial for optimizing the ternary complex formation between the POI and the E3 ligase. The terminal amino group, after deprotection of the Boc group, serves as a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.



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Caption: Workflow of PROTAC-mediated targeted protein degradation.

## Synthesis of Sigma-1 Receptor Ligands

The piperidine scaffold is a common feature in many sigma-1 receptor ligands, which are of interest for the treatment of various central nervous system disorders, including neuropathic pain and neurodegenerative diseases.<sup>[10][11]</sup> **Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** serves as a valuable starting material for the synthesis of novel sigma-1 receptor antagonists and agonists.<sup>[12]</sup> The aminoethyl side chain can be further functionalized to introduce the necessary pharmacophoric elements for high-affinity binding to the receptor.

The general synthetic approach for utilizing this building block is depicted below.



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Caption: Synthetic workflow for sigma-1 receptor ligand development.

## Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is classified with the following hazards:

- H314: Causes severe skin burns and eye damage.[5]
- P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- P405: Store locked up.[3]

Appropriate personal protective equipment (PPE) should be used when handling this compound, and all work should be conducted in a well-ventilated fume hood.

## Conclusion

**Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate** is a high-value chemical intermediate with significant applications in modern drug discovery. Its utility as a versatile linker in PROTACs and a foundational scaffold for the synthesis of CNS-active compounds underscores its importance to the field. The synthetic protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in their research endeavors.

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